5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to a class of heterocyclic derivatives featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a benzylpiperazine moiety and a 4-ethoxyphenyl group. The ethyl group at position 2 and the ethoxyphenyl-benzylpiperazine side chain likely influence solubility, bioavailability, and binding specificity .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-ethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-3-22-27-26-31(28-22)25(32)24(34-26)23(20-10-12-21(13-11-20)33-4-2)30-16-14-29(15-17-30)18-19-8-6-5-7-9-19/h5-13,23,32H,3-4,14-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXVAJQCQGQTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies demonstrating its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a thiazolo-triazole core structure, which is known for its diverse biological activities. The presence of the benzylpiperazine and ethoxyphenyl groups enhances its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazole have shown promising results in inhibiting cancer cell proliferation. A study revealed that certain triazole derivatives demonstrated cytotoxic activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7) with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial Properties
The thiazole and triazole structures are associated with antimicrobial activity. In vitro studies have demonstrated that similar compounds exhibit effective antibacterial properties against pathogenic bacteria. For example, certain triazole derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
Compounds similar to this compound have been studied for their effects on neurotransmitter systems. They show potential as GlyT1 inhibitors, which are important for treating schizophrenia and cognitive disorders. A related triazole compound exhibited an IC50 of 1.06 nM against GlyT1, indicating high potency .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Pathways : The thiazole and triazole rings may inhibit specific enzymes involved in tumor growth and proliferation.
- Receptor Modulation : The piperazine moiety may enhance binding to neurotransmitter receptors, influencing neurological pathways.
- DNA Interaction : Triazoles are known to intercalate into DNA, disrupting replication in cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Cytotoxicity Against Cancer Cells : A study reported that a related triazole compound had an IC50 value of 27.3 μM against T47D breast cancer cells .
Compound Cell Line IC50 (μM) Triazole Derivative A HCT-116 6.2 Triazole Derivative B MCF-7 43.4 Triazole Derivative C T47D 27.3 - Antibacterial Activity : Another study highlighted the antibacterial efficacy of similar compounds against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like chloramphenicol .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below highlights key structural differences between the target compound and similar derivatives:
| Compound Name | Core Structure | Key Substituents | Notable Functional Groups |
|---|---|---|---|
| Target Compound | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 4-Benzylpiperazin-1-yl, 4-ethoxyphenyl, 2-ethyl | Ethoxy, benzylpiperazine, ethyl |
| 5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole | Benzo[d]oxazole | Benzhydrylpiperazine, nitrobenzamido | Nitro, amide |
| 4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole | Thiazole | Benzhydrylpiperazine, 3-nitrobenzamido | Nitro, amide |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[...] | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 3-Chlorophenylpiperazine, 4-ethoxy-3-methoxyphenyl, 2-methyl | Chloro, methoxy, ethoxy |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Triazolo-thiadiazole | 4-Methoxyphenylpyrazole, variable R groups (e.g., methyl, phenyl) | Methoxy, thiadiazole |
Key Observations :
- The target compound’s thiazolo-triazole core distinguishes it from benzoxazole () and triazolo-thiadiazole () analogs, which may alter electronic properties and metabolic stability.
- The benzylpiperazine moiety is shared with benzhydrylpiperazine analogs (), but its spatial arrangement differs due to the absence of a nitrobenzamido group, possibly reducing steric hindrance .
Key Observations :
- The target compound’s synthesis employs TBTU (a coupling agent) and DMAP (a catalyst) under inert conditions, similar to analogs, but achieves higher yields (60–70%) than the thiazole derivative (28%) .
- Triazolo-thiadiazoles () require multi-step reactions with phosphoryl chloride, indicating a more complex synthesis compared to the target compound’s single-step coupling .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (Predicted) |
|---|---|---|
| Target Compound | Not reported | Moderate (ethoxy and piperazine enhance aqueous solubility) |
| Benzo[d]oxazole analog | 177–180 | Low (nitro groups reduce solubility) |
| Thiazole analog | 232–234 | Very low (nitro and amide groups) |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[...] | Not reported | Moderate (chloro and methoxy balance lipophilicity) |
Key Observations :
- The target compound’s ethoxy group and piperazine moiety likely improve aqueous solubility compared to nitro-substituted analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
